Mesitylene-d12

Übersicht

Beschreibung

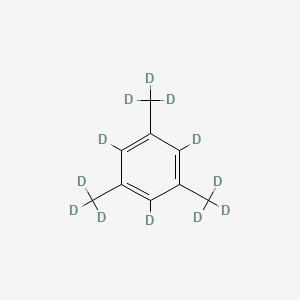

Mesitylene-d12, also known as 1,3,5-Trimethylbenzene-d12, is a deuterated form of mesitylene. It is a colorless liquid with a sweet aromatic odor. The compound has the molecular formula C9D12 and a molecular weight of 132.27 g/mol . Deuterated compounds like this compound are often used in nuclear magnetic resonance (NMR) spectroscopy due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mesitylene-d12 can be synthesized through the deuteration of mesitylene (1,3,5-trimethylbenzene). The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the same deuteration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the deuterated product. The use of high-purity deuterium gas and efficient catalysts is crucial in this process .

Analyse Chemischer Reaktionen

Types of Reactions: Mesitylene-d12 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Substitution: Bromination of this compound can occur to form mesityl bromide (1-bromo-2,4,6-trimethylbenzene) using bromine (Br2).

Common Reagents and Conditions:

Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.

Substitution: Bromine (Br2) is used for bromination reactions.

Major Products Formed:

Oxidation: Trimesic acid (C9H6D6O6)

Substitution: Mesityl bromide (C9H11D3Br)

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mesitylene-d12 is widely used as a solvent in NMR spectroscopy due to its ability to provide high-resolution spectra. The presence of deuterium allows for:

- Reduced Background Noise : Deuterium's nuclear properties lead to minimal signal interference from protons, enhancing the clarity of the spectral data obtained from samples.

- Reference Compound : It serves as a reliable reference standard in quantitative NMR studies, allowing for accurate concentration measurements of other compounds in solution.

Isotope Labeling Studies

The incorporation of this compound into chemical reactions facilitates isotope labeling studies, which are essential for tracking molecular pathways and mechanisms. Key benefits include:

- Tracking Reaction Mechanisms : By incorporating deuterium-labeled compounds into biological or chemical reactions, researchers can trace the movement and transformation of these molecules, providing insights into reaction dynamics and mechanisms.

- Metabolic Pathway Analysis : In biological studies, this compound can be used to label metabolites, aiding in the understanding of metabolic pathways and interactions within living organisms.

Solvent in Organic Reactions

This compound acts as a solvent in various organic reactions, particularly those involving catalytic processes. Its applications include:

- Facilitating Molecular Encapsulation : this compound has been shown to aid in the encapsulation of molecules within self-assembled structures, allowing for controlled studies on molecular interactions and dynamics .

- Catalytic Reactions : It is utilized in catalytic processes where its stability and inert nature contribute to effective reaction conditions without interfering with the reactants or products .

Case Study 1: NMR Spectroscopy Utilization

In a study analyzing complex organic mixtures using NMR spectroscopy, this compound was employed as a solvent to enhance spectral clarity. The results demonstrated significant improvements in peak resolution and identification of minor components within the mixture due to reduced proton interference.

Case Study 2: Isotope Labeling in Metabolic Research

A metabolic study utilized this compound to label specific substrates involved in cellular respiration. By tracking the labeled compounds through various metabolic pathways, researchers were able to elucidate critical steps in energy production within cells.

Wirkmechanismus

The mechanism of action of Mesitylene-d12 is primarily related to its use in NMR spectroscopy. The deuterium atoms in this compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. This makes it an invaluable tool in the analysis of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

Mesitylene (1,3,5-Trimethylbenzene): The non-deuterated form of Mesitylene-d12.

1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with methyl groups at different positions.

1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with a different arrangement of methyl groups.

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms instead of hydrogen atoms reduces background signals, allowing for more accurate and detailed analysis of the sample .

Biologische Aktivität

Mesitylene-d12, a deuterated form of mesitylene (1,3,5-trimethylbenzene), is a solvent widely used in organic and biological chemistry due to its unique properties. Its isotopic labeling with deuterium enhances its utility in NMR spectroscopy, allowing for detailed studies of molecular interactions and dynamics. This article focuses on the biological activity of this compound, particularly its role in complexation studies and enzyme mimicking, as well as its applications in various biochemical processes.

Complexation Studies

This compound serves as an effective solvent for studying the binding interactions of various biological molecules. Research has demonstrated that it can facilitate the complexation of steroids and other cyclic compounds within cavitand structures. For example, studies using 1H-NMR spectroscopy showed that this compound provides a non-competitive environment for resorcinarene cavitands, enabling the investigation of binding constants and stoichiometries for a range of substrates.

Table 1: Binding Constants of Steroidal Complexes in this compound

| Compound | Binding Constant (Ka) [M^-1] | Stoichiometry |

|---|---|---|

| Steroid A | 30 | 1:1 |

| Steroid B | 740 | 1:1 |

| Cyclohexane | 102-103 | 1:2 |

| 1,4-Dithiane | 3724 | 1:1 |

Enzyme Mimicking and Reactive Intermediate Stabilization

This compound has been utilized to study enzyme-like behavior in synthetic cavitands. These structures can stabilize reactive intermediates similarly to natural enzymes, allowing researchers to analyze reaction mechanisms more effectively. For instance, the formation of imines within a cavitand encapsulated in this compound was monitored using NMR spectroscopy, revealing insights into the kinetics and selectivity of these reactions.

Case Study: Detection of Reactive Intermediates

A specific study highlighted the ability of a cavitand in this compound to stabilize tetrahedral intermediates during enzymatic reactions. The research demonstrated that these intermediates could be detected over extended periods, providing valuable data on enzyme mechanisms.

Key Findings:

- The cavitand mimicked enzyme active sites by providing a hydrophobic cavity and organized functional groups.

- The stabilization of intermediates allowed for direct observation via NMR techniques.

- The reaction kinetics displayed first-order behavior due to the controlled environment provided by this compound.

Photochemical Reactions

In addition to its role in binding studies, this compound has been investigated for its involvement in photochemical reactions. These reactions are crucial in understanding how light can influence biological processes and molecular transformations.

Table 2: Photochemical Reactions Mediated by this compound

| Reaction Type | Observations |

|---|---|

| DNA-templated reactions | Enhanced reaction rates observed |

| Protein-mediated reactions | Specific conformational changes noted |

| Reactions with zeolites | Varied product distributions |

Eigenschaften

IUPAC Name |

1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-ZPMNDIOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369905 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-16-3 | |

| Record name | Mesitylene-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69441-16-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is mesitylene-d12 chosen as a solvent in studies involving resorcinarene cavitands and capsules?

A1: this compound is selected due to its inability to compete for the binding sites within the cavitands and capsules. This characteristic allows researchers to specifically study the interaction of desired guest molecules with the host structures without interference from the solvent [, ]. Its aromatic nature also allows for good solubility of the often large, aromatic host molecules.

Q2: Can you provide an example of how this compound helps elucidate host-guest interactions in the provided research?

A2: In one study [], a cavitand-capsule chimera (1) was synthesized and its molecular recognition properties were investigated. Using this compound as the NMR solvent, researchers observed distinct signals for guests binding within the cavitand (1-adamantylcarbonitrile, 10a) and capsule (trans-4,4’-dimethylstilbene, 9a) compartments of the chimera. This demonstrated the simultaneous and independent binding of different guest molecules within the two distinct cavities.

Q3: How does the use of this compound in Diffusion Ordered Spectroscopy (DOSY) aid in studying supramolecular assemblies?

A3: DOSY NMR experiments performed in this compound helped confirm the formation of a unique supramolecular assembly comprised of the cavitand-capsule chimera and its guests []. The distinct diffusion coefficients observed for the assembly (12•9a•10a2) versus smaller, faster-diffusing molecules like free this compound, 9a, and 10a provided strong evidence for the existence of a stable, discrete supramolecular structure.

Q4: Beyond studying host-guest chemistry, has this compound been utilized in other research areas showcased in the articles?

A4: Yes, one study [, ] investigated the oxidation of toluene derivatives by a nonheme iron(IV)-oxo complex. this compound served as a substrate in kinetic isotope effect (KIE) experiments, replacing mesitylene to probe the mechanism of C-H bond cleavage. The significant decrease in KIE observed with increasing acid concentration, along with the acceleration of the oxidation rate, provided insights into the rate-determining step involving electron transfer from the toluene derivative to the protonated iron(IV)-oxo complex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.